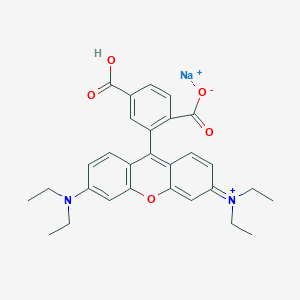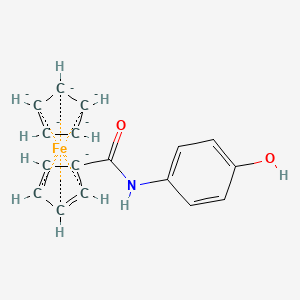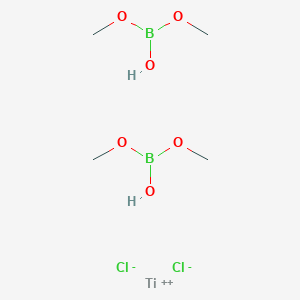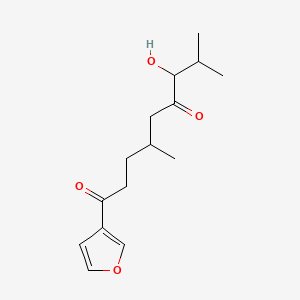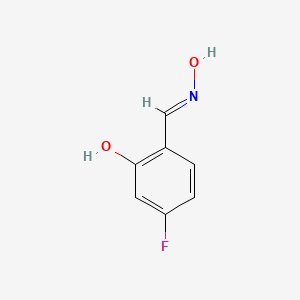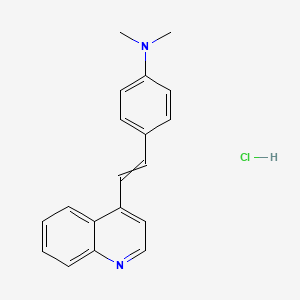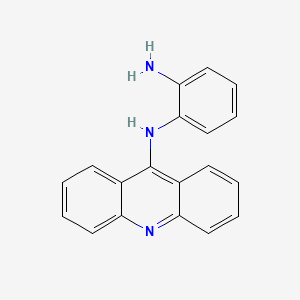
5,6,11,12-Tetrachlorotetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,11,12-Tetrachlorotetracene is an organic compound that belongs to the tetracene family. It is a derivative of tetracene, characterized by the presence of four chlorine atoms at the 5, 6, 11, and 12 positions.
Métodos De Preparación
The synthesis of 5,6,11,12-tetrachlorotetracene typically involves a multi-step process starting from commercially available substances. One common method involves the reaction of tetracene with chlorine gas under controlled conditions to introduce the chlorine atoms at the specified positions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the chlorination process .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
5,6,11,12-Tetrachlorotetracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydro derivatives .
Aplicaciones Científicas De Investigación
5,6,11,12-Tetrachlorotetracene has several scientific research applications, including:
Organic Semiconductors: Due to its unique electronic properties, this compound is used in the development of organic thin-film transistors (OTFTs) and other organic electronic devices.
Material Science: The compound’s structural properties make it a valuable material for studying molecular packing and crystallography.
Chemical Sensors: this compound can be used in the development of chemical sensors due to its sensitivity to environmental changes.
Mecanismo De Acción
The mechanism of action of 5,6,11,12-tetrachlorotetracene in organic electronic devices involves its ability to form π-stacking structures. These structures facilitate efficient charge transport by allowing electrons to move through the material with minimal resistance. The molecular targets and pathways involved include the interaction of the compound’s π-electrons with adjacent molecules, creating a pathway for charge carriers .
Comparación Con Compuestos Similares
5,6,11,12-Tetrachlorotetracene can be compared with other similar compounds, such as:
Tetracene: The parent compound of this compound, tetracene lacks the chlorine substituents and has different electronic properties.
5,6,11,12-Tetraphenyltetracene:
5,6,11,12-Tetrathiotetracene: This derivative has sulfur atoms instead of chlorine and exhibits different electronic properties, making it suitable for specific applications in organic semiconductors.
The uniqueness of this compound lies in its combination of chlorine substituents and its ability to form stable π-stacking structures, which enhance its electronic properties and make it suitable for various applications in organic electronics .
Propiedades
Número CAS |
62409-66-9 |
|---|---|
Fórmula molecular |
C18H8Cl4 |
Peso molecular |
366.1 g/mol |
Nombre IUPAC |
5,6,11,12-tetrachlorotetracene |
InChI |
InChI=1S/C18H8Cl4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)17(21)11-7-3-4-8-12(11)18(14)22/h1-8H |
Clave InChI |
HIUSGPNJAMPAIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C(=C2Cl)C(=C4C=CC=CC4=C3Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
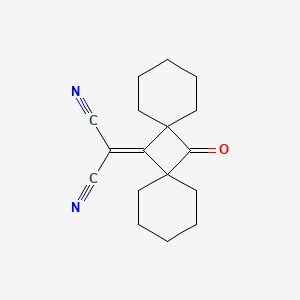
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
